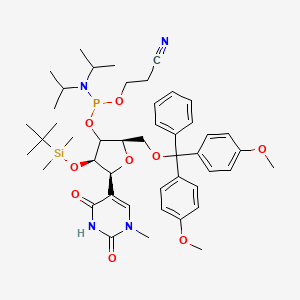
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a modified ribonucleoside analogue. It is primarily used in the synthesis of RNA molecules, particularly for enhancing RNA stability in biological applications such as gene silencing. This compound is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as 5’-Dimethoxytrityl (DMT) and 2’-O-Tert-Butyldimethylsilyl (TBDMS) to protect the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the sequential addition of nucleoside analogs, followed by deprotection and purification steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .
Major Products Formed
The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .
科学的研究の応用
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability and gene silencing efficiency.
Medicine: Investigated for its potential in developing RNA-based therapeutics for treating various diseases, including cancers and viral infections.
Industry: Employed in the production of diagnostic RNA molecules for detecting specific diseases and disorders.
作用機序
類似化合物との比較
Similar Compounds
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Uridine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Cytidine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Adenosine-CE-Phosphoramidite
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is unique due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs. This makes it particularly valuable for applications in gene silencing and RNA-based therapeutics.
特性
分子式 |
C46H63N4O9PSi |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1 |
InChIキー |
ZDZLHJPETUXZJT-ZBWSSALESA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


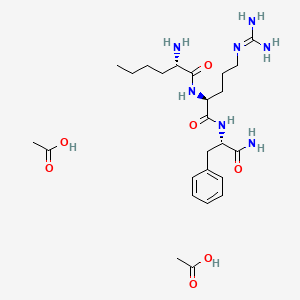
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
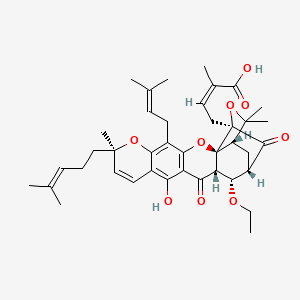



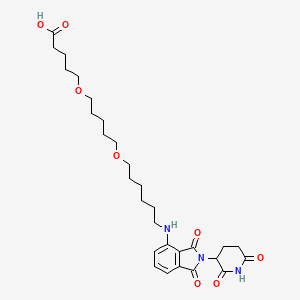
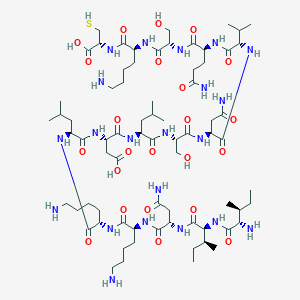
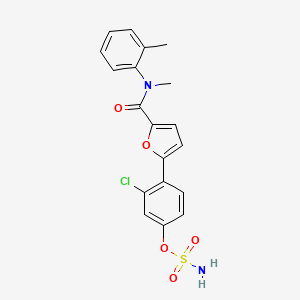

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
